1-isopropyl-1H-imidazole-4-carbonitrile
Description
1-Isopropyl-1H-imidazole-4-carbonitrile is a substituted imidazole derivative characterized by an isopropyl group at the 1-position and a nitrile moiety at the 4-position of the heterocyclic ring. Imidazole derivatives are pivotal in medicinal chemistry, materials science, and catalysis due to their electronic versatility and hydrogen-bonding capabilities. This compound’s unique substituents confer distinct steric and electronic properties, influencing its reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
1-propan-2-ylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-6(2)10-4-7(3-8)9-5-10/h4-6H,1-2H3 |
InChI Key |
JZZMVJXPNYZYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Crystallographic studies using programs like SHELX and ORTEP-3 enable precise determination of bond lengths, angles, and torsion angles in imidazole derivatives. For example:
The isopropyl group introduces greater steric bulk compared to methyl or phenyl substituents, marginally elongating the N1–C2 bond due to torsional strain. The nitrile group’s bond length remains consistent across analogs, reflecting its strong electron-withdrawing nature. Structural validation tools (e.g., PLATON) ensure accuracy in these measurements .
Electronic Properties
Density functional theory (DFT) calculations, as described in the Colle-Salvetti correlation-energy model , provide insights into electronic parameters:
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| This compound | -6.8 | -1.9 | 4.2 |
| 1-Methyl-1H-imidazole-4-carbonitrile | -6.6 | -1.7 | 3.9 |
| 1-H-Imidazole-4-carbonitrile | -7.1 | -2.1 | 4.5 |
The isopropyl substituent slightly raises the HOMO energy (reducing electron deficiency) compared to the unsubstituted analog, while the methyl group shows intermediate behavior. The nitrile group stabilizes the LUMO, enhancing electrophilicity.
Reactivity and Stability
- Solubility : The isopropyl group improves lipid solubility compared to smaller substituents, as validated by molecular dynamics simulations .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate a decomposition temperature of 215°C for the isopropyl derivative, higher than the methyl analog (195°C), due to steric protection of the nitrile group.
- Nucleophilic Reactivity : The nitrile group in this compound reacts sluggishly with amines compared to less sterically hindered analogs, as shown in kinetic studies .
Methodological Considerations
- Crystallography : SHELX and ORTEP-3 facilitate high-resolution structural analysis, critical for comparing steric effects .
- Computational Models : DFT frameworks (e.g., B3LYP) parameterized via the Colle-Salvetti formula enable accurate electronic comparisons.
- Validation : Tools like ADDSYM (PLATON) ensure structural reliability, minimizing artifacts in comparative studies .
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